Acétate d'amide de L-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Alanine amide acetate (LAA) is an important biochemical compound that has been used in a variety of scientific applications. It is a derivative of alanine, an amino acid, and is used as a precursor for a wide range of organic compounds. LAA is a valuable reagent in synthetic organic chemistry, and is also used in biochemistry and molecular biology. In

Applications De Recherche Scientifique

Synthèse chimiosélective

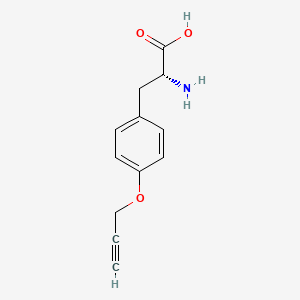

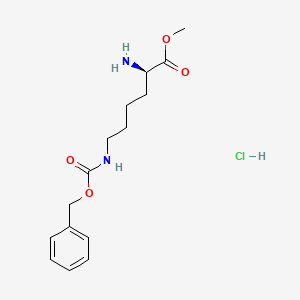

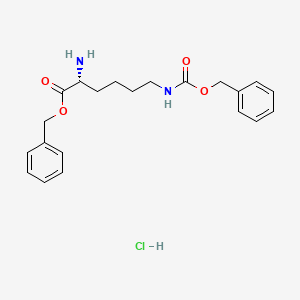

L'acétate d'amide de L-alanine peut être utilisé dans la synthèse chimiosélective. L'activation des amides est un outil émergent pour la synthèse chimiosélective {svg_1}. Cette approche met en évidence les applications synthétiques et le potentiel de l'activation électrophile des amides {svg_2}.

Établissement de données thermodynamiques

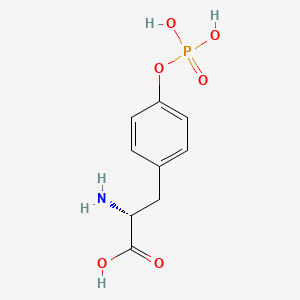

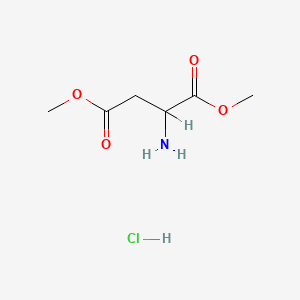

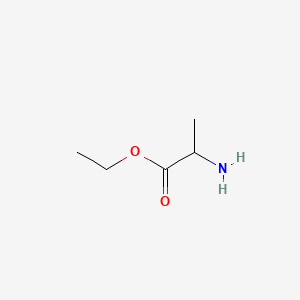

L'this compound peut être utilisé pour établir des données thermodynamiques fiables. La capacité thermique et le comportement de phase de l'amide de N-acétyl-L-alanine ont été rapportés {svg_3}. Ces données peuvent être utilisées pour comprendre les propriétés du composé et de ses dérivés {svg_4}.

Matériaux biodégradables

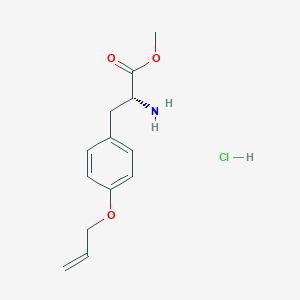

L'this compound peut être utilisé dans la production de matériaux biodégradables. Les polyamides (PA) contenant des résidus d'α-aminoacides tels que la L-alanine ont été rapportés comme des matériaux biodégradables {svg_5}.

Aminoacides protéinogènes

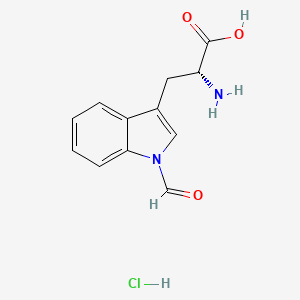

L'this compound peut être utilisé dans l'étude des aminoacides protéinogènes. La structure zwitterionique est perturbée dans les dérivés d'aminoacides, entraînant des changements importants dans leurs propriétés chimiques et physicochimiques {svg_6}.

Interactions soluté-solvant

L'this compound peut être utilisé pour étudier les interactions soluté-solvant en milieu aqueux {svg_7}. Cela peut aider à comprendre le comportement des molécules dans différents solvants.

Interactions dans les protéines globulaires

L'this compound peut être utilisé pour étudier les interactions qui se produisent dans les protéines globulaires {svg_8}. Cela peut fournir des informations sur la structure et la fonction des protéines.

Analyse Biochimique

Biochemical Properties

L-Alanine amide acetate plays a crucial role in biochemical reactions, particularly in the synthesis and degradation of proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the reversible oxidative deamination of L-Alanine amide acetate to pyruvate and ammonia . This interaction is essential for the metabolism of amino acids and the regulation of nitrogen balance in cells. Additionally, L-Alanine amide acetate is involved in the synthesis of peptides and proteins, where it forms peptide bonds with other amino acids .

Cellular Effects

L-Alanine amide acetate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells . This inhibition is achieved through the modulation of cell signaling pathways that regulate cell growth and apoptosis. Furthermore, L-Alanine amide acetate affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of L-Alanine amide acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, L-Alanine amide acetate binds to alanine dehydrogenase, resulting in the activation of this enzyme and the subsequent conversion of L-Alanine amide acetate to pyruvate and ammonia . Additionally, it can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby regulating the levels of various metabolites in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanine amide acetate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that L-Alanine amide acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation and a decrease in its effectiveness . Long-term studies have also indicated that L-Alanine amide acetate can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of L-Alanine amide acetate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and function . At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have also been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

L-Alanine amide acetate is involved in several metabolic pathways, including the glycolytic pathway and the citric acid cycle. It interacts with enzymes such as alanine dehydrogenase and pyruvate kinase, which play crucial roles in these pathways . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic activity of the cell . Additionally, L-Alanine amide acetate is involved in the synthesis of other amino acids and peptides, further highlighting its importance in cellular metabolism .

Transport and Distribution

The transport and distribution of L-Alanine amide acetate within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of L-Alanine amide acetate into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer cells, indicating the selective distribution of L-Alanine amide acetate in these tissues . The compound can also bind to specific proteins within the cell, affecting its localization and accumulation .

Subcellular Localization

L-Alanine amide acetate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions . For instance, in the cytoplasm, L-Alanine amide acetate is involved in the synthesis of proteins and peptides, while in the mitochondria, it plays a role in energy metabolism and the regulation of metabolic pathways . Targeting signals and post-translational modifications can also direct L-Alanine amide acetate to specific compartments or organelles, further influencing its activity and function .

Propriétés

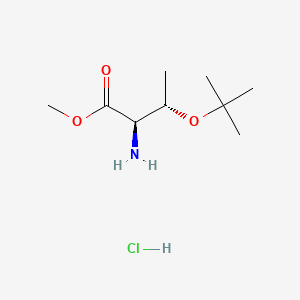

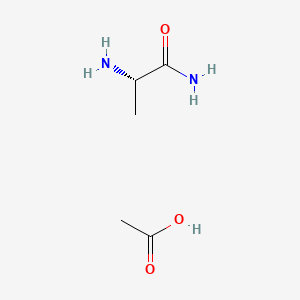

IUPAC Name |

acetic acid;(2S)-2-aminopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFLYZJMEVTVFL-DKWTVANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.